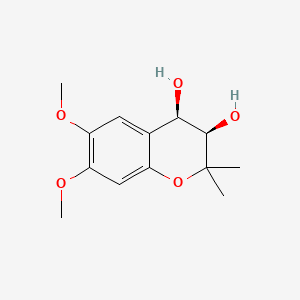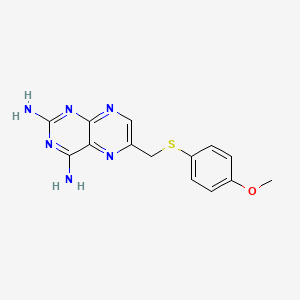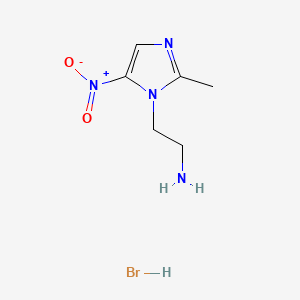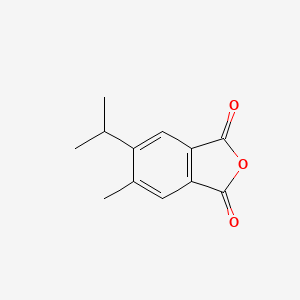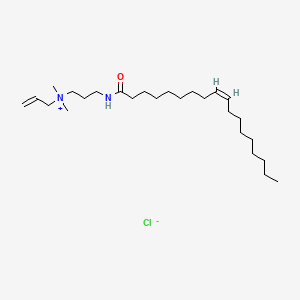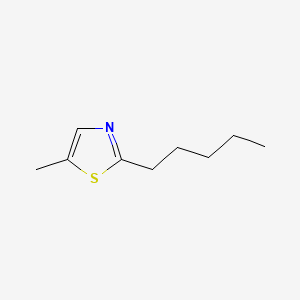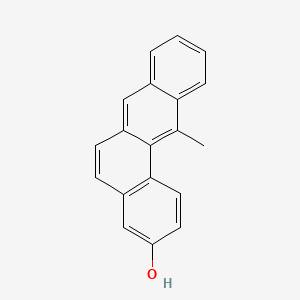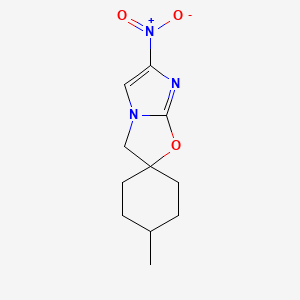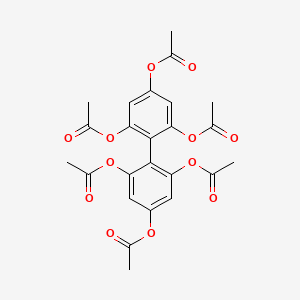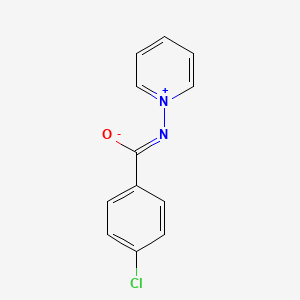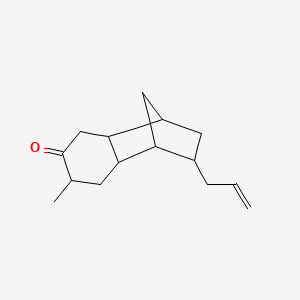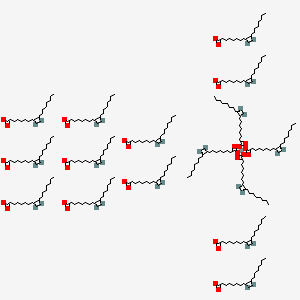
Zirconium oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium oleate is a chemical compound formed by the reaction of zirconium with oleic acid. It is a coordination complex where zirconium is bonded to the carboxylate group of oleic acid. This compound is known for its unique properties, including its ability to form stable dispersions in organic solvents, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium oleate can be synthesized through a simple one-step method. The process involves the decomposition of a this compound complex in a high boiling organic solvent. This method allows for the formation of monodisperse zirconium oxide nanoparticles . The reaction typically requires a high boiling point solvent and controlled temperature conditions to ensure the proper formation of the complex.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of zirconium salts and oleic acid. The reaction is carried out under controlled conditions to ensure the formation of a stable complex. The resulting product is then purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions
Zirconium oleate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconium oxide.
Reduction: Under certain conditions, this compound can be reduced to form zirconium metal.
Substitution: The oleate ligands in this compound can be substituted with other ligands, leading to the formation of different zirconium complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound include zirconium oxide, zirconium metal, and various zirconium complexes depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Zirconium oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of zirconium-based catalysts and materials.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable dispersions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants.
Mechanism of Action
The mechanism of action of zirconium oleate involves its ability to interact with various molecular targets and pathways. In drug delivery systems, this compound can encapsulate therapeutic agents and release them in a controlled manner. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, while its anticancer activity is linked to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Zirconium stearate: Similar to zirconium oleate but uses stearic acid instead of oleic acid.
Zirconium palmitate: Another similar compound where palmitic acid is used.
Zirconium laurate: Uses lauric acid in place of oleic acid.
Uniqueness
This compound is unique due to its ability to form stable dispersions in organic solvents, which is not as pronounced in other zirconium carboxylates. This property makes it particularly useful in applications requiring stable colloidal systems .
Properties
CAS No. |
42040-79-9 |
|---|---|
Molecular Formula |
C288H528O32Zr-12 |
Molecular Weight |
4594 g/mol |
IUPAC Name |
(Z)-octadec-9-enoate;zirconium(4+) |
InChI |
InChI=1S/16C18H34O2.Zr/c16*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h16*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;;;;;;;;;;;;;;+4/p-16/b16*10-9-; |
InChI Key |
HIWLEZRZSNLZDH-FIFQZATGSA-A |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Zr+4] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


